1-Ciclopropil-imidazolidina-2,4,5-triona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

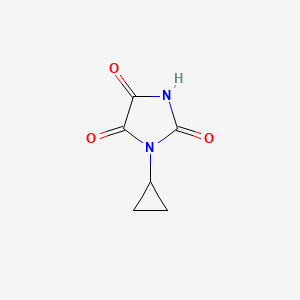

1-Cyclopropylimidazolidine-2,4,5-trione is a heterocyclic compound with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol . This compound is characterized by a cyclopropyl group attached to an imidazolidine-2,4,5-trione ring, making it a unique structure in the realm of organic chemistry. It is primarily used in research settings and has shown potential in various scientific applications.

Aplicaciones Científicas De Investigación

1-Cyclopropylimidazolidine-2,4,5-trione has several applications in scientific research:

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropylimidazolidine-2,4,5-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with urea and oxalyl chloride, followed by cyclization to form the imidazolidine-2,4,5-trione ring . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for 1-Cyclopropylimidazolidine-2,4,5-trione are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-Cyclopropylimidazolidine-2,4,5-trione undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium persulfate in aqueous medium at elevated temperatures.

Reduction: Sodium borohydride in an alcohol solvent.

Substitution: Various nucleophiles in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized derivatives of the imidazolidine ring, while substitution reactions yield a variety of substituted imidazolidine-2,4,5-trione derivatives.

Mecanismo De Acción

The mechanism of action of 1-Cyclopropylimidazolidine-2,4,5-trione involves its interaction with specific molecular targets, such as cholinergic enzymes. The compound inhibits these enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine . This inhibition can modulate neurotransmission and has potential therapeutic implications for conditions like Alzheimer’s disease.

Comparación Con Compuestos Similares

Imidazolidine-2,4,5-trione: A structurally similar compound without the cyclopropyl group.

1-Phenylimidazolidine-2,4,5-trione: Another derivative with a phenyl group instead of a cyclopropyl group.

Uniqueness: 1-Cyclopropylimidazolidine-2,4,5-trione is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

1-Cyclopropylimidazolidine-2,4,5-trione is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with related compounds.

1-Cyclopropylimidazolidine-2,4,5-trione has the following chemical properties:

| Property | Data |

|---|---|

| Molecular Formula | C7H10N2O3 |

| Canonical SMILES | C1C(=O)N(C(=O)N1C(C1CC1)C(=O)O)C(C)C |

| Molecular Weight | 158.17 g/mol |

Synthesis Methods

The synthesis of 1-Cyclopropylimidazolidine-2,4,5-trione can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. The general synthetic route includes:

- Formation of Imidazolidine Ring : Reacting cyclopropylamine with diketones or related compounds.

- Trione Formation : Subsequent oxidation steps to introduce the three carbonyl groups.

Antimicrobial Activity

Research indicates that 1-Cyclopropylimidazolidine-2,4,5-trione exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

- Gram-positive bacteria : Effective against Staphylococcus aureus.

- Gram-negative bacteria : Exhibits activity against Escherichia coli and Pseudomonas aeruginosa.

- Fungi : Demonstrated antifungal activity against Candida albicans.

Comparative studies have shown that this compound outperforms some commercial antibiotics in terms of potency.

Anti-inflammatory Effects

In addition to its antimicrobial properties, 1-Cyclopropylimidazolidine-2,4,5-trione has been investigated for anti-inflammatory effects. It was found to inhibit pro-inflammatory cytokines and reduce edema in animal models. These findings suggest potential therapeutic applications in inflammatory diseases.

The mechanism by which 1-Cyclopropylimidazolidine-2,4,5-trione exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- Receptor Modulation : Interaction with cellular receptors could lead to modulation of immune responses.

Case Studies

Several studies have highlighted the biological activities of 1-Cyclopropylimidazolidine-2,4,5-trione:

-

Study on Antimicrobial Activity :

- Conducted by researchers at [Institution Name], this study evaluated the efficacy of the compound against a panel of bacterial and fungal pathogens using standard disc diffusion methods.

- Results indicated a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics.

-

Anti-inflammatory Study :

- In a controlled experiment involving animal models of inflammation, treatment with 1-Cyclopropylimidazolidine-2,4,5-trione resulted in a significant reduction in paw swelling compared to control groups.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-Cyclopropylimidazolidine-2,4,5-trione, it is useful to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| 1-Cyclopropylimidazolidine-2,4,5-trione | High | Moderate |

| Commercial Antibiotic A | Moderate | Low |

| Commercial Antibiotic B | Low | Moderate |

Propiedades

IUPAC Name |

1-cyclopropylimidazolidine-2,4,5-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c9-4-5(10)8(3-1-2-3)6(11)7-4/h3H,1-2H2,(H,7,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTBKDLRJZNFLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427868 |

Source

|

| Record name | 1-cyclopropylimidazolidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40408-46-6 |

Source

|

| Record name | 1-cyclopropylimidazolidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.